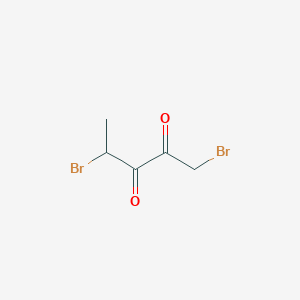

1,4-Dibromopentane-2,3-dione

Description

Properties

IUPAC Name |

1,4-dibromopentane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2O2/c1-3(7)5(9)4(8)2-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXNPCCOLBHCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Procedures for 1,4-Dibromopentane-2,3-dione

Direct Bromination of 2,3-Pentanedione

The most widely documented method involves the bromination of 2,3-pentanedione (acetylacetone) using molecular bromine ($$\text{Br}_2$$). This exothermic reaction proceeds via electrophilic substitution at the α-positions of the diketone.

Procedure :

- Reagents and Stoichiometry :

- 2,3-Pentanedione (5.2 mL, 50 mmol)

- Bromine ($$\text{Br}_2$$, 5.1 mL, 100 mmol), added in a 2:1 molar ratio relative to the diketone.

- Reaction Conditions :

- Bromine is added dropwise to 2,3-pentanedione at room temperature over 30 minutes.

- The mixture is stirred for an additional hour, during which hydrogen bromide ($$\text{HBr}$$) gas evolves.

- Air is flushed through the reaction vessel to remove residual $$\text{HBr}$$.

- Product Isolation :

Key Observations :

- The reaction’s exothermic nature necessitates controlled bromine addition to prevent runaway side reactions.

- The isomeric composition of the product remains unresolved in the literature, though it is presumed to include both 1,4- and 1,5-dibromo derivatives due to the symmetry of 2,3-pentanedione.

Table 1: Optimization Parameters for Bromination of 2,3-Pentanedione

| Parameter | Value/Description |

|---|---|

| Starting Material | 2,3-Pentanedione |

| Bromine Equivalents | 2.0 equiv |

| Temperature | Room temperature (25°C) |

| Reaction Time | 1.5 hours (30 min addition + 1 h stirring) |

| Workup | Air flushing to remove HBr |

| Yield | Not reported (crude mixture used directly) |

Mechanistic Insights into the Bromination Process

The bromination mechanism proceeds through enol tautomerization of 2,3-pentanedione, followed by electrophilic attack at the α-carbons.

Enol Formation :

- The diketone exists in equilibrium with its enol form, stabilized by intramolecular hydrogen bonding.

- Bromine reacts preferentially with the enol tautomer due to its higher nucleophilicity.

Electrophilic Substitution :

- $$\text{Br}_2$$ acts as an electrophile, attacking the α-carbon to form a bromo-enol intermediate.

- A second equivalent of $$\text{Br}_2$$ substitutes the remaining α-hydrogen, yielding 1,4-dibromopentane-2,3-dione.

Isomerization :

Challenges and Limitations in Synthesis

Isomeric Complexity

- The crude product’s isomeric heterogeneity complicates its characterization and limits its use in reactions requiring regiochemical precision.

- No chromatographic or recrystallization methods for isomer separation have been reported to date.

Applications in Heterocycle Synthesis

Thiazole Derivative Preparation

1,4-Dibromopentane-2,3-dione is employed in the synthesis of 5-methyl-4,4’-bi-(2-phenyl)-thiazole via reaction with thiobenzamide:

Procedure :

- Thiobenzamide (40 mmol) is dissolved in methanol.

- Crude 1,4-dibromopentane-2,3-dione (20 mmol) is added, and the mixture is refluxed overnight.

- The product precipitates as a sand-colored crystalline solid (85% yield).

Significance :

- This transformation highlights the compound’s utility as a bis-electrophile in cyclocondensation reactions.

Comparative Analysis of Synthetic Routes

Alternative Brominating Agents

While molecular bromine is the standard reagent, alternative bromination strategies remain unexplored. Potential candidates include:

- N-Bromosuccinimide (NBS) : May offer improved selectivity under radical or ionic conditions.

- Hydrobromic Acid ($$\text{HBr}$$)/Oxidizing Systems : Could enable milder bromination but risk over-oxidation of the diketone.

Solvent and Catalyst Screening

- Solvent Effects : Polar aprotic solvents (e.g., dimethylformamide) might enhance reaction rates but could promote side reactions.

- Catalytic Approaches : Lewis acids (e.g., $$\text{FeBr}_3$$) could facilitate enolization and bromine activation.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromopentane-2,3-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

Reduction Reactions: The diketone group can be reduced to form corresponding diols.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of 1,4-dihydroxypentane-2,3-dione.

Reduction: Formation of 1,4-dihydroxypentane.

Oxidation: Formation of pentane-2,3-dicarboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

1,4-Dibromopentane-2,3-dione has the molecular formula and is characterized by the presence of two bromine atoms and a diketone functional group. This structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.

Synthesis and Reactivity

The synthesis of 1,4-dibromopentane-2,3-dione can be achieved through various methods involving bromination of pentane derivatives followed by diketone formation. Its reactivity is primarily due to the electrophilic nature of the carbonyl groups, which can participate in nucleophilic addition reactions.

Medicinal Chemistry Applications

- Antimicrobial Agents : Research has demonstrated that derivatives of 1,4-dibromopentane-2,3-dione exhibit antimicrobial properties. For instance, compounds synthesized from this diketone have been tested against various bacterial strains, showing promising results in inhibiting growth .

- Anticancer Activity : Several studies have explored the potential of 1,4-dibromopentane-2,3-dione derivatives in targeting cancer cells. Notably, compounds derived from this diketone have been evaluated for their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant cytotoxic effects with IC50 values indicating potent activity .

- Antileishmanial Compounds : The compound has also been investigated for its antileishmanial properties. Modifications to its structure have led to the development of novel agents that effectively combat Leishmania species .

Organic Synthesis Applications

- Building Block for Complex Molecules : 1,4-Dibromopentane-2,3-dione serves as a versatile building block in organic synthesis. Its ability to undergo various transformations allows chemists to create complex molecular architectures efficiently.

- Synthesis of Coumarin Derivatives : The compound has been utilized in the synthesis of coumarin derivatives through reactions with other organic substrates. These derivatives have shown potential as dual inhibitors targeting multiple biological pathways .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of several derivatives synthesized from 1,4-dibromopentane-2,3-dione against human breast cancer cell lines. The results indicated that specific modifications to the diketone structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

In a systematic screening of antimicrobial activity, various derivatives of 1,4-dibromopentane-2,3-dione were tested against a panel of pathogenic bacteria. The findings revealed that certain compounds exhibited significant inhibitory effects on bacterial growth, suggesting potential as new antimicrobial agents .

Data Tables

| Application Area | Description | Notable Findings |

|---|---|---|

| Antimicrobial Agents | Inhibition of bacterial growth | Effective against multiple strains |

| Anticancer Activity | Targeting breast cancer cell lines | Significant cytotoxicity (IC50 values) |

| Antileishmanial Agents | Combatting Leishmania species | Novel compounds developed |

| Organic Synthesis | Building block for complex molecules | Versatile reactions leading to diverse products |

Mechanism of Action

The mechanism of action of 1,4-dibromopentane-2,3-dione involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the diketone group can participate in redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the diketone group.

Comparison with Similar Compounds

Butane-2,3-dione (Diacetyl)

- Structure : C₄H₆O₂; two adjacent ketone groups on a butane chain.

- Key Properties : Volatile, contributes to buttery aroma in foods .

- Applications : Used as a flavoring agent. Unlike 1,4-dibromopentane-2,3-dione, it lacks halogen substituents, reducing its reactivity and biological activity.

- Research Findings: Identified in aroma analysis via GC-MS and electronic nose, demonstrating its role in food chemistry .

Piperazine-2,3-dione Derivatives

- Structure : Cyclic diketones with 1,4-disubstituted groups (e.g., benzyl or phenethyl) .

- Key Properties :

- Lipophilicity : Enhanced ClogP values compared to piperazine (e.g., 1,4-bis-(4-methylbenzyl)-piperazine-2,3-dione has ClogP = 3.2 vs. piperazine’s ClogP = −1.1) .

- Bioactivity : Anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with parasite growth inhibition at micromolar concentrations .

Indan-1,3-dione (Diphacinone Core)

Indolin-2,3-dione Derivatives

- Structure: Non-aromatic diketones with an indoline backbone .

- Key Properties :

- Comparison : The additional carbonyl group in indolin-2,3-dione reduces σ1 binding, suggesting that halogenation in 1,4-dibromopentane-2,3-dione could similarly modulate receptor interactions.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Versatility : Brominated diketones like 1,4-dibromopentane-2,3-dione could serve as intermediates in synthesizing bioactive molecules (e.g., analogs of piperazine-2,3-dione derivatives) .

- Biological Activity : Halogenation may enhance binding to enzymes or receptors, as seen in the σ2 selectivity of indolin-2,3-dione derivatives .

- Environmental Considerations: Unlike diphacinone, linear brominated diketones may degrade faster due to lack of aromatic stabilization .

Biological Activity

1,4-Dibromopentane-2,3-dione is a compound that has garnered attention for its potential biological activity. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

1,4-Dibromopentane-2,3-dione is characterized by its dibromo substituents and diketone functional groups. Its structure can be represented as follows:

This compound's unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 1,4-Dibromopentane-2,3-dione exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of dibromopentane compounds can inhibit the growth of several microbial strains.

- Antitumor Properties : Certain derivatives demonstrate cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of 1,4-Dibromopentane-2,3-dione against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound exhibited significant antimicrobial activity with lower MIC values indicating higher potency against Staphylococcus aureus compared to other strains .

Antitumor Activity

The antitumor effects of 1,4-Dibromopentane-2,3-dione were assessed in vitro using several cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 10.2 | Cell cycle arrest in G2/M phase |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

The compound induced apoptosis in MCF-7 cells by modulating Bcl-2 family proteins and inhibiting the AKT/mTOR signaling pathway .

Case Studies

Several case studies have investigated the biological activity of derivatives of 1,4-Dibromopentane-2,3-dione:

- Case Study on Antitumor Activity :

- Case Study on Antimicrobial Properties :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dibromopentane-2,3-dione, considering bromination and dione formation?

- Methodology : A two-step approach is recommended. First, synthesize the pentane-2,3-dione backbone via cyclization or oxidation of a diol precursor. Second, introduce bromine atoms at positions 1 and 4 using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Monitor reaction progress with thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-bromination. For analogous dione syntheses, diethyl oxalate has been used to form cyclic diones via condensation reactions .

Q. How can spectroscopic methods (NMR, IR) and elemental analysis characterize 1,4-Dibromopentane-2,3-dione?

- Methodology :

- ¹H/¹³C NMR : Identify protons adjacent to carbonyl groups (δ ~2.5–3.5 ppm for ketones) and brominated carbons (deshielded signals).

- IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹.

- Elemental Analysis : Verify C, H, Br, and O content to confirm molecular formula (C₅H₆Br₂O₂).

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of bromine and dione groups .

Q. What thermodynamic properties (e.g., isomerization energy, stability) are critical for handling this compound?

- Methodology : Use calorimetry to measure enthalpy changes (ΔH) during isomerization or decomposition. Reference NIST data for related dibrominated alkanes, where ΔrH° values for isomerization reactions were determined via equilibrium constants and computational validation . Store the compound at low temperatures (<4°C) in inert atmospheres to prevent degradation.

Advanced Research Questions

Q. How can contradictions between experimental and computational data on reaction pathways be resolved?

- Methodology : Perform density functional theory (DFT) calculations to model reaction intermediates and transition states. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). For example, discrepancies in bromination mechanisms can be addressed by adjusting solvation models or verifying substituent effects on dione reactivity .

Q. What strategies enable regioselective functionalization of the dione moiety in 1,4-Dibromopentane-2,3-dione?

- Methodology :

- Nucleophilic Additions : Use Grignard reagents or amines to target the electrophilic carbonyl groups. Steric hindrance from bromine atoms may direct reactivity to specific positions.

- Cross-Coupling Reactions : Leverage bromine as a leaving group in Suzuki-Miyaura couplings with aryl boronic acids. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃) .

Q. How can computational tools predict the compound’s reactivity in complex reaction environments?

- Methodology :

- Molecular Dynamics Simulations : Model solvent effects and intermolecular interactions to predict solubility and aggregation behavior.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the dione framework. Validate predictions with experimental substitution reactions .

Data Analysis and Experimental Design

Q. What analytical techniques are most effective for identifying by-products during synthesis?

- Methodology :

- HPLC/GC-MS : Separate and quantify impurities using reverse-phase chromatography or gas-phase methods.

- Mass Spectrometry (HRMS) : Detect halogenated fragments (e.g., Br⁻ ions) to trace undesired side reactions .

Q. How can kinetic studies elucidate the degradation pathways of 1,4-Dibromopentane-2,3-dione under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.